Viaminate
Description
Historical Context and Development of Viaminate (B1233425)
The development of retinoid compounds for therapeutic purposes has a history rooted in the late 1970s, with comprehensive programs established to synthesize and screen these compounds for their effects on cellular differentiation and cancer chemoprevention. e-century.us. This compound emerged from such efforts, developed in China as a vitamin A acid drug researchgate.netresearchgate.netnih.gov. It was prepared from all-trans retinoic acid and p-aminobezoic acid ethyl ester e-century.us.
This compound as a Retinoid Derivative in Biomedical Research
This compound's classification as a retinoid derivative is central to its investigation in biomedical research medchemexpress.commedchemexpress.cnpharmaffiliates.commedchemexpress.comnih.govresearchgate.net. Retinoids, including vitamin A and its active metabolite all-trans-retinoic acid (ATRA), are known to regulate diverse physiological functions, such as cell growth, differentiation, and immune responses nih.govbiomedgrid.com. This compound has been explored for its effects on epithelial cell differentiation and proliferation, keratinization, sebum secretion, and its immunological and anti-inflammatory actions. nih.govresearchgate.netresearchgate.netnih.gov. Research indicates that this compound can influence cellular keratinization pathways and has shown regulatory effects on fatty acid metabolism in studies involving rat skin tissues. nih.govpatsnap.com.
Scope of Academic Inquiry for this compound
Academic inquiry into this compound has focused on elucidating its molecular mechanisms and potential applications, particularly in the context of skin disorders. Studies have investigated its impact on conditions characterized by abnormal keratinization and inflammation. For instance, research has explored this compound's effects in animal models of acne, examining its influence on epidermal thickening, keratin (B1170402) overproduction, and inflammatory reactions. researchgate.netnih.govpatsnap.comgavinpublishers.com. Transcriptomic analysis has been employed to understand the genetic pathways affected by this compound treatment, suggesting significant regulation of cellular keratinization and fatty acid metabolism. nih.govpatsnap.com. Further research has delved into the specific molecular targets and signaling cascades modulated by this compound, such as the S100A8/S100A9-MAPK pathway, to understand how it inhibits keratinocyte proliferation and keratinization. researchgate.netnih.govpatsnap.comresearchgate.net. The compound's interaction with pathways like TLR2/NF-κB has also been a subject of investigation in the context of inflammatory responses. nih.govgavinpublishers.com.
Research Findings on this compound's Effects in an Acne Model:
| Parameter | Effect of this compound Treatment (30 days) | Reference |
| Ear redness | Improved significantly | nih.govpatsnap.com |
| Epidermal thickening | Significantly improved | researchgate.netnih.govpatsnap.com |
| Inflammatory reaction | Improved significantly | nih.govpatsnap.com |
| Keratin overproduction | Significantly improved | researchgate.netnih.govpatsnap.com |
| Subcutaneous oil accumulation | Improved significantly | nih.govpatsnap.com |
| Triglyceride (TG) accumulation | Improved significantly | nih.govpatsnap.com |
| S100A8 gene expression | Significantly downregulated | nih.govpatsnap.comresearchgate.net |
| S100A9 gene expression | Significantly downregulated | nih.govpatsnap.comresearchgate.net |
| MAPK pathway protein levels | Suppressed | nih.govpatsnap.comresearchgate.net |
This table summarizes key findings from studies on this compound's effects in Propionibacterium acnes-induced acne models in rats. nih.govresearchgate.netresearchgate.netnih.govpatsnap.comgavinpublishers.comresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO3/c1-7-33-28(32)24-14-16-25(17-15-24)30-27(31)20-22(3)11-8-10-21(2)13-18-26-23(4)12-9-19-29(26,5)6/h8,10-11,13-18,20H,7,9,12,19H2,1-6H3,(H,30,31)/b11-8+,18-13+,21-10+,22-20+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSMJNVXOITYPE-FSDIUQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318689 | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53839-71-7 | |
| Record name | Viaminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53839-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Carboethoxyphenyl)retinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053839717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viaminate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VIAMINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE38REE8GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Derivatization of Viaminate
Synthetic Pathways and Precursors
Viaminate (B1233425) is synthesized through chemical reactions involving specific precursor molecules. The formation of this compound involves the creation of amide and ester linkages.
A key synthetic route for this compound involves the reaction between all-trans retinoic acid and p-aminobenzoic acid ethyl ester, also known as ethyl para-aminobenzoate. e-century.us All-trans retinoic acid (Tretinoin) is a naturally occurring derivative of vitamin A and a significant regulator of cell reproduction, proliferation, and differentiation. wikipedia.orgguidetopharmacology.orgnih.gov Ethyl para-aminobenzoate is an ester having 4-aminobenzoic acid as the acid component and ethanol (B145695) as the alcohol component. nih.gov The reaction between the carboxylic acid group of all-trans retinoic acid and the amino group of ethyl para-aminobenzoate leads to the formation of an amide bond, while the ethyl para-aminobenzoate component contributes the ester chain to the this compound structure. glpbio.com
The formation of this compound involves the creation of an amide bond between the carboxylic acid functional group of all-trans retinoic acid and the amine functional group of ethyl para-aminobenzoate. glpbio.com This amide coupling is a fundamental reaction in organic chemistry and can be achieved through various methods, often involving activating the carboxylic acid. thermofisher.com The ethyl para-aminobenzoate molecule itself contains an ester functional group, which becomes part of the resulting this compound structure, forming an ester chain. glpbio.com Derivatization reactions are techniques used to modify the functional groups of a molecule, often to alter its properties, such as volatility or detectability, or to create new compounds with different biological activities. researchgate.net The formation of the amide and ester linkages in this compound is a specific example of such derivatization, modifying the structure of retinoic acid.
Exploration of this compound Derivatives and Related Retinoids in Research
Research into this compound often involves exploring its derivatives and comparing its effects to other retinoid compounds to understand its mechanism of action and potential therapeutic advantages.
This compound is described as a derivative of retinoic acid (tretinoin). glpbio.comnih.gov Retinoids encompass natural derivatives of vitamin A, such as retinol (B82714), retinal, and retinoic acid, as well as synthetic analogues. mdpi.com These compounds are known to bind to specific nuclear receptors, retinoic acid receptor (RAR) and retinoid X receptor (RXR), to regulate gene expression involved in cell differentiation, proliferation, and immune response. pharmacologyeducation.orgdermnetnz.orgnih.gov As an analogue, this compound is studied to see how its modified structure influences its interaction with these receptors and its biological effects compared to the parent compound, tretinoin, and other retinoic acid analogues.
Comparative studies are conducted to evaluate the efficacy and properties of this compound against other retinoids. For instance, research has investigated the effects of different retinoids, such as retinol and retinoic acid, on skin properties, showing similar but sometimes differing magnitudes of effect on histological and molecular markers. nih.gov this compound has been noted in some contexts as possessing the therapeutic effects of retinoids but with potentially fewer adverse effects compared to other oral retinoids. e-century.us This comparative analysis helps to position this compound within the broader class of retinoids and understand its potential benefits or unique characteristics. Studies have also compared the effects of different retinoids, like tretinoin, isotretinoin, adapalene, and tazarotene, in treating conditions like acne, highlighting their varied efficacy and side effect profiles. dermnetnz.orggoogle.comijdvl.com
Advancements in this compound Preparation Methodologies
Advancements in chemical synthesis and preparation methodologies can lead to more efficient, cost-effective, and environmentally friendly ways to produce this compound and its derivatives. While specific detailed advancements in this compound preparation methodologies were not extensively detailed in the search results, the broader field of chemical synthesis, particularly for complex organic molecules like retinoids, is constantly evolving. Techniques for forming amide and ester bonds, crucial for this compound synthesis, have seen numerous developments aimed at improving yields, reducing reaction times, and utilizing milder conditions. thermofisher.com Furthermore, advancements in analytical techniques play a vital role in the characterization and quality control of synthesized compounds like this compound.
Molecular Pharmacology and Mechanisms of Action of Viaminate
Cellular and Molecular Targets of Viaminate (B1233425)
Molecular target prediction studies have suggested that Toll-Like Receptor 2 (TLR2) is a potential key target in this compound's therapeutic mechanism. guidetopharmacology.orgwikipedia.orgnih.gov Experimental evidence, including Western blotting results, has confirmed that this compound inhibits TLR2 and its downstream signaling pathways. guidetopharmacology.orgwikipedia.orgnih.gov
Toll-Like Receptor 2 (TLR2) Pathway Modulation
This compound has been shown to inhibit the TLR2 pathway. guidetopharmacology.orgwikipedia.orgnih.gov Activation of TLR2, particularly by microbial components such as Propionibacterium acnes (P. acnes), triggers downstream signaling cascades that lead to inflammatory responses. guidetomalariapharmacology.orgguidetopharmacology.org Studies using Western blotting have confirmed that this compound treatment inhibits TLR2 in acne vulgaris rat models. guidetopharmacology.orgwikipedia.orgnih.gov Furthermore, in vitro studies in human keratinocytes have shown that while this compound attenuates the inflammatory response induced by P. acnes, overexpression of TLR2 can attenuate these inhibitory effects, suggesting a direct or indirect influence of this compound on the TLR2 pathway. guidetopharmacology.orgwikipedia.orgnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The NF-κB pathway is a central regulator of inflammation and immunity, acting downstream of TLR2 signaling. guidetomalariapharmacology.orgguidetopharmacology.org Activation of TLR2 by P. acnes triggers the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines. guidetomalariapharmacology.orgguidetopharmacology.org Research has demonstrated that this compound inhibits the NF-κB pathway. guidetopharmacology.orgwikipedia.orgnih.gov Western blotting results in acne vulgaris rats confirmed that this compound inhibited the downstream NF-κB pathway, including NF-κB inhibitor alpha (IκBα) and NF-κB-p65. guidetopharmacology.orgwikipedia.orgnih.gov In vitro studies also revealed that this compound has an inhibitory effect on the activation of NF-κB in human keratinocytes stimulated by P. acnes. guidetopharmacology.orgwikipedia.orgnih.gov The deactivation of the TLR2-mediated NF-κB pathway is considered to contribute to this compound's ability to ameliorate P. acnes-induced inflammation. wikipedia.orgnih.gov
Mitogen-Activated Protein Kinases (MAPK) Pathway Inhibition
The MAPK pathway is another critical signaling cascade activated downstream of TLR2 and involved in inflammatory responses and cellular processes like proliferation and keratinization. guidetopharmacology.orgwikipedia.orgnih.govnih.govguidetomalariapharmacology.orguni.lujk-medical.com this compound has been found to inhibit the MAPK pathway. guidetopharmacology.orgwikipedia.orgnih.govnih.govuni.lujk-medical.com Studies have shown that this compound can improve conditions associated with abnormal proliferation and keratinization by modulating S100A8 and S100A9, which in turn inhibits MAPK pathway activation. nih.govuni.luharvard.edusemanticscholar.orgguidetopharmacology.org Western blotting results have confirmed that this compound inhibits the MAPK pathway, including its key components: p38, JNK, and ERK1/2. guidetopharmacology.orgwikipedia.orgnih.gov In vitro studies on human keratinocytes have also indicated an inhibitory effect of this compound on MAPK activation. guidetopharmacology.orgwikipedia.orgnih.gov
MAPK p38 is a component of the MAPK pathway that plays a role in inflammation. guidetopharmacology.orgwikipedia.orgnih.govguidetomalariapharmacology.orgguidetopharmacology.org Western blotting analysis in acne vulgaris rats treated with this compound demonstrated inhibition of MAPK p38. guidetopharmacology.orgwikipedia.orgnih.gov This inhibition is part of this compound's broader effect on the MAPK pathway downstream of TLR2. guidetopharmacology.orgwikipedia.orgnih.gov
ERK1/2 (also known as p44/42 MAPK) is a key kinase in the MAPK pathway that regulates various cellular functions, including proliferation and differentiation. guidetopharmacology.orgwikipedia.orgnih.govguidetomalariapharmacology.orgguidetopharmacology.orglipidmaps.org Western blotting results have shown that this compound inhibits the activity of ERK1/2 in acne vulgaris rats. guidetopharmacology.orgwikipedia.orgnih.gov This inhibition, alongside the effects on p38 and JNK, underscores this compound's comprehensive inhibitory effect on the MAPK pathway. guidetopharmacology.orgwikipedia.orgnih.gov
Data Tables:
Based on the available search results, detailed quantitative data suitable for interactive data tables (e.g., specific protein expression levels with and without this compound treatment, IC50 values for pathway inhibition) were not consistently provided in the snippets. The results primarily describe the outcome of experiments (e.g., "inhibited," "suppressed," "downregulated") confirmed by methods like Western blotting and qPCR. Therefore, interactive data tables are not included in this article based on the current information.
S100A8 and S100A9 Protein Modulation
Research indicates that this compound can modulate the expression levels of S100A8 and S100A9 proteins. Studies in rat and HaCat cell acne models have shown that this compound inhibits the expression of both S100A8 and S100A9 genes and proteins patsnap.comresearchgate.netscispace.com. The S100A8 and S100A9 proteins, which often form a heterodimer known as calprotectin, are involved in inflammatory responses and keratinocyte proliferation researchgate.netnih.govfrontiersin.org. Downregulation of S100A8 and S100A9 by this compound contributes to the inhibition of the MAPK pathway, specifically suppressing the expression levels of MAPK p38, JNK, and ERK1/2 proteins patsnap.comresearchgate.netscispace.comnih.gov. The inhibitory effect of this compound on abnormal proliferation and keratinization levels in acne cell models was significantly reversed by the additional administration of the S100A8 and S100A9 complex protein patsnap.comresearchgate.netscispace.comnih.gov.
This compound's Influence on Cellular Processes
This compound exerts its therapeutic effects through its influence on several key cellular processes, including keratinocyte behavior, inflammatory responses, and immunological functions.
Regulation of Keratinocyte Differentiation and Proliferation
This compound has been shown to regulate and control keratinocyte cell differentiation and proliferation patsnap.comresearchgate.netguidechem.comscispace.comresearchgate.netnih.govuni.luresearchgate.netresearchgate.net. It inhibits keratinization, which is a process involving the abnormal proliferation and differentiation of keratinocytes that contributes to conditions like acne patsnap.comresearchgate.netguidechem.comscispace.comresearchgate.netnih.govuni.luresearchgate.netresearchgate.net. In acne model rats, treatment with this compound significantly improved symptoms of epidermal thickening and keratin (B1170402) overproduction patsnap.comresearchgate.netscispace.comresearchgate.netnih.govresearchgate.netresearchgate.net. Transcriptomic analysis of rat skin tissues suggested that this compound significantly regulated the biological pathways of cellular keratinization patsnap.comresearchgate.netscispace.comnih.govresearchgate.net. In vitro studies using human keratinocytes demonstrated that this compound treatment attenuated P. acnes proliferation and the inflammatory response induced by P. acnes patsnap.comresearchgate.netnih.gov.
Anti-Inflammatory Responses Elicited by this compound
This compound possesses anti-inflammatory properties patsnap.comresearchgate.netguidechem.comgoogle.comscispace.comuni.luresearchgate.netmdpi.com. It has been shown to inhibit the activation of NF-κB and MAPKs, pathways centrally involved in inflammatory responses patsnap.comresearchgate.netnih.gov. Specifically, this compound ameliorates P. acnes-induced acne, in part, via inhibition of the TLR2/NF-κB and MAPK pathways patsnap.comresearchgate.netnih.govresearchgate.net. In vitro studies confirmed that this compound has an inhibitory effect on the activation of NF-κB and MAPKs in human keratinocytes, and overexpression of TLR2 attenuated these effects patsnap.comresearchgate.netnih.gov.
Immunological Modulatory Effects
This compound is reported to have immunological modulatory effects patsnap.comresearchgate.netguidechem.comscispace.comuni.lu. It can regulate immune functions patsnap.comresearchgate.netnih.gov. While the precise mechanisms are still being elucidated, its influence on inflammatory pathways and cellular responses suggests a role in modulating the immune response in skin conditions patsnap.comresearchgate.netnih.govresearchgate.net.
Inhibition of Ornithine Decarboxylase Activity
This compound has been shown to inhibit the activity of ornithine decarboxylase (ODC) researchgate.netresearchgate.net. ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell proliferation microbialcell.comnih.govnih.gov. By inhibiting ODC activity, this compound diminishes the potential for tumorigenesis in the skin researchgate.netresearchgate.net.
Mechanistic Commonalities with Other Retinoic Acid Analogues
This compound is a derivative of retinoic acid (tretinoin) researchgate.nete-century.usmedchemexpress.comresearchgate.net. Like other retinoic acid drugs, it is understood to regulate and control the normal growth and differentiation of epithelial cells guidechem.com. Retinoic acids, in general, are vital metabolites of vitamin A that bind to nuclear receptors, including retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene transcription and influence processes like cell differentiation and proliferation medchemexpress.comfrontiersin.org. This compound's actions on keratinocyte differentiation and proliferation, as well as its use in treating keratinization disorders, align with the known effects of other retinoids patsnap.comresearchgate.netguidechem.come-century.usmedchemexpress.comuni.lu. While specific detailed comparisons of molecular mechanisms between this compound and a wide range of other retinoic acid analogues were not extensively detailed in the search results, its classification as a retinoid derivative and its observed effects on cellular differentiation and proliferation suggest shared mechanistic principles with other compounds in this class researchgate.netguidechem.come-century.usmedchemexpress.comfrontiersin.org.
Pharmacokinetic Investigations of Viaminate
Absorption and Distribution Studies in Animal Models
Animal models, such as rats, are commonly utilized in preclinical pharmacokinetic studies to assess the absorption and distribution profiles of new chemical entities like viaminate (B1233425). researchgate.netbiotechfarm.co.il These studies help to characterize how the drug enters the systemic circulation and subsequently distributes to various tissues throughout the body. researchgate.netbiotechfarm.co.il
Systemic Bioavailability Characteristics
Systemic bioavailability refers to the rate and extent to which an active drug substance is absorbed from its administration site and becomes available in the systemic circulation. researchgate.net While specific quantitative data on the systemic bioavailability of this compound in animal models from the search results are limited, the focus on absorption and tissue distribution studies in rats indicates investigations into these characteristics have been conducted. nih.govpsu.edumedicaljournals.se Determining systemic bioavailability often involves comparing the plasma concentration-time profiles after extravascular administration (e.g., oral) with those following intravenous administration. researchgate.neteuropa.eu
Tissue Distribution Profiles in Rodents
Studies investigating the tissue distribution of this compound in rats have been conducted using methods such as LC-APCI-MS-MS to determine drug concentrations in various tissues following oral administration. nih.govpsu.edu These studies provide insights into which tissues accumulate higher or lower concentrations of the compound.
Research indicates that this compound concentrations are notably high in certain tissues in rats after oral administration. Specifically, the gastrointestinal tract, including the stomach and intestine, showed high concentrations. nih.govpsu.eduresearchgate.net The integumentary system, represented by the skin, also demonstrated high levels of this compound. nih.govpsu.edumedicaljournals.seresearchgate.net This suggests significant absorption occurring in the gastrointestinal tract and/or accumulation in the skin.
| Tissue | Relative Concentration in Rats (Oral Administration) |
| Stomach | High |
| Intestine | High |
| Skin | High |
Conversely, studies in rats have shown that this compound concentrations are low or almost undetectable in certain tissue types. The neurological system, specifically the brain and eye, exhibited very low or undetectable levels of this compound. nih.govpsu.edu The musculoskeletal system, represented by muscle tissue, also showed low concentrations. nih.govpsu.edu This suggests limited distribution of this compound into these areas in rats following oral administration.
| Tissue | Relative Concentration in Rats (Oral Administration) |
| Brain | Low/Almost Undetectable |
| Eye | Low/Almost Undetectable |
| Muscle | Low |
| Kidney | Low |
| Spleen | Low |
| Heart | Low |
| Fat | Low |
| Lung | Detectable, lower than GI/Skin |
| Testicle (Male) | Detectable, lower than GI/Skin |
| Testicle (Female) | Detectable, lower than GI/Skin |
| Liver | Detectable, lower than GI/Skin |
Pharmacokinetic Profiles in Human Subjects
Pharmacokinetic studies in human subjects are essential to characterize the drug's behavior in the target population. An open-label, dose-escalation study in healthy Chinese volunteers investigated the pharmacokinetics of oral this compound. e-century.us
Linearity of Pharmacokinetics
The study in healthy Chinese volunteers evaluated the linearity of this compound's pharmacokinetics over a range of single oral doses (50 mg, 100 mg, and 150 mg). e-century.us Under fasted conditions, the study found that the maximum plasma concentration (Cmax) levels and the area under the plasma concentration-time curve (AUC) values of this compound increased in a linear and proportional manner with increasing oral doses. e-century.us This indicates that within this dose range, this compound exhibits linear pharmacokinetics, meaning that the body's processing of the drug is not saturated and scales proportionally with the dose administered. The time to reach maximum plasma concentration (Tmax) and the elimination half-life (t1/2) were not significantly affected by the dose. e-century.us
| Parameter | Relationship with Increasing Dose (50-150 mg, fasted) |
| Cmax | Proportional Increase (Linear) |
| AUC | Proportional Increase (Linear) |
| Tmax | Not significantly changed |
| t1/2 | Not significantly changed |
The study also noted that the ingestion of food significantly increased the extent of this compound absorption, leading to higher AUC and Cmax values compared to fasted conditions, while the rate of absorption (Tmax) was similar. e-century.us
Impact of Exogenous Factors on this compound Absorption
Exogenous factors, such as the presence of food, can significantly influence the absorption of this compound. Research indicates that food has a positive effect on the extent of this compound absorption. A study in healthy Chinese volunteers demonstrated that the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) were significantly increased when a single dose of 50 mg this compound was administered after a high-fat breakfast compared to the fasted state. Specifically, the AUC increased from 8.4 ng·h/mL in the fasted state to 57.5 ng·h/mL in the fed state, and the Cmax rose from 1.4 ng/mL to 18.4 ng/mL. e-century.usnih.gov The rate of absorption, as indicated by the time to reach maximum plasma concentration (Tmax), was similar between the fed (3.8 h) and fasted (3.1 h) states. e-century.usnih.gov This suggests that this compound is likely a fat-soluble compound, and its absorption is enhanced by the presence of fat in the gastrointestinal tract. e-century.us
The following table summarizes the impact of food on key pharmacokinetic parameters of this compound:
| Parameter | Fasted State (50 mg) | Fed State (50 mg) |
| AUC (ng·h/mL) | 8.4 | 57.5 |
| Cmax (ng/mL) | 1.4 | 18.4 |
| Tmax (h) | 3.1 | 3.8 |
Another exogenous factor considered in pharmacokinetic studies is sex. Investigations into the effect of sex on this compound pharmacokinetics have found no significant differences in AUC, Tmax, or elimination half-life (t1/2) between male and female subjects. e-century.us This suggests that dosage adjustments based on sex are not necessary for this compound. e-century.us
Inter-Subject Variability in Pharmacokinetic Parameters
Inter-subject variability in pharmacokinetic parameters refers to the differences observed in how individuals process a drug. In studies of oral this compound administration, large inter-subject variability has been observed in the plasma concentration-time profiles. e-century.us This variability is not considered unusual for retinoids after oral administration. e-century.us
It has been hypothesized that this variability is primarily due to differences in the rate and extent of disposition among individuals, rather than differences in absorption. e-century.us This assumption is supported by the observation that Tmax and Cmax show smaller inter-subject variability compared to the elimination half-life (t1/2). e-century.us
While specific quantitative data on the extent of inter-subject variability in parameters like AUC, Cmax, and t1/2 for this compound across a larger population is not extensively detailed in the provided information, the acknowledgment of "large inter-subject variability" highlights that individual responses to this compound administration can differ considerably. e-century.us Factors contributing to inter-subject variability in drug pharmacokinetics in general can include genetic differences, physiological factors, and concomitant conditions or medications. nih.govhilarispublisher.comhkexnews.hk
Toxicological Studies and Safety Assessment of Viaminate
Preclinical Toxicological Evaluations
Preclinical toxicological studies are a critical step in assessing the safety of a compound before its widespread use. These evaluations typically involve in vitro and in vivo studies to identify potential hazards, characterize toxic effects, and determine dose-response relationships vivotecnia.comcriver.com. For Viaminate (B1233425), toxicological studies have been conducted e-century.us. Safety Data Sheets for this compound indicate assessment for "Specific target organ toxicity - single exposure" and "Specific target organ toxicity - repeated exposure," suggesting that evaluations were performed to identify potential harm to specific organs after both short-term and prolonged exposure medchemexpress.com. While detailed data from these specific preclinical studies on this compound were not extensively available in the searched literature, general preclinical toxicology studies encompass various assessments, including acute, subchronic, and chronic toxicity evaluations in animal models to analyze parameters such as changes in behavior, body weight, organ function, and histopathological findings vivotecnia.comcriver.com. The purpose of these studies is to define pharmacological and toxicological effects and provide a basis for regulatory approval criver.comeuropa.eu.
Post-Market Surveillance and Adverse Event Reporting Analysis
Post-market surveillance and the analysis of adverse event reporting provide crucial insights into the safety of a compound in real-world clinical use. Although this compound is noted to potentially have fewer adverse effects compared to other oral retinoids e-century.us, instances of liver dysfunction and severe hepatotoxicity, including a fatal case, have been reported in patients undergoing this compound therapy nih.gov. Analysis of adverse event reporting involves the systematic collection, monitoring, and evaluation of unfavorable and unintended medical occurrences associated with a drug swog.orgnih.govkznhealth.gov.za. While a specific comprehensive analysis of this compound's post-market surveillance data and adverse event reporting across large populations was not detailed in the immediate search results, the existence of case reports, such as the fatal hepatotoxicity case nih.gov, highlights that significant adverse events can occur. Adverse event reporting systems aim to identify and analyze events to understand underlying issues and improve patient safety nih.govwho.int. Studies comparing this compound to other treatments in clinical settings also note the occurrence of adverse events, suggesting ongoing monitoring and reporting are relevant to its use scispace.com.
Mechanisms of Potential Organ System Toxicity
The potential for this compound to induce organ system toxicity is closely linked to its chemical nature as a retinoid derivative. Retinoids, being related to Vitamin A, can influence various biological processes, and excessive levels can lead to toxicity affecting multiple organ systems nih.govdergipark.org.tr.
Hepatic Metabolism and Liver Injury Mechanisms
Drug-induced liver injury (DILI) is a significant concern for many compounds, and hepatic metabolism plays a central role in this toxicity frontiersin.orgsmw.chxiahepublishing.comlibretexts.orgmdpi.com. The liver is the primary site for the metabolism of xenobiotics, including drugs, and this process can sometimes generate reactive metabolites that can cause cellular damage frontiersin.orgsmw.chlibretexts.org.
For this compound, a case report on fatal hepatotoxicity specifically mentions "Chemical and Drug Induced Liver Injury* / metabolism" in relation to the compound, directly implicating hepatic metabolic processes in its potential to cause liver damage nih.gov. While the precise metabolic pathways of this compound leading to toxicity were not fully elucidated in the search results, the general mechanisms of DILI involve complex interactions, including the generation of reactive oxidative metabolites, oxidative stress, mitochondrial dysfunction, and immune responses frontiersin.orgsmw.chmdpi.com. The accumulation of a drug or its harmful byproducts in the liver can lead to organ damage libretexts.org.
Given that this compound is a retinoid derivative, insights into the mechanisms of Vitamin A-induced liver injury are highly relevant. Excess Vitamin A is stored in hepatic stellate cells, and its accumulation can lead to their activation, resulting in fibrosis and liver injury nih.gov. High doses of Vitamin A are considered a direct toxin to the liver nih.gov.
Relationship to Vitamin A Hypervitaminosis
This compound's structural relationship to Vitamin A and retinoic acid is fundamental to understanding its potential for toxicity nih.govnih.gov. Hypervitaminosis A, or Vitamin A toxicity, occurs when there are excessive levels of Vitamin A in the body, typically due to high intake of supplements or certain related medications medicalnewstoday.comnih.govdergipark.org.trhealthline.com. Chronic hypervitaminosis A can lead to a range of symptoms affecting multiple organs, including the liver medicalnewstoday.comnih.govhealthline.com.
The manifestations of chronic Vitamin A toxicity include liver test abnormalities, and in severe cases, jaundice, liver enlargement, portal hypertension, and cirrhosis nih.govmedicalnewstoday.comhealthline.com. The mechanism involves the accumulation of excess Vitamin A in the liver, leading to cellular damage and fibrosis nih.gov.
Preclinical and Clinical Research Applications of Viaminate
Dermatological Conditions
Viaminate (B1233425) has been clinically utilized for the treatment of acne, where it is understood to regulate and control the differentiation and proliferation of keratinocytes, inhibit keratinization, and reduce the secretion of sebum. nih.govnih.gov Its therapeutic effects are also attributed to its immunomodulatory and anti-inflammatory functions. papaa.org Studies have shown that this compound has a significant therapeutic effect on acne, which may be linked to its ability to down-regulate the expression of androgen receptors on keratinocytes. aad.org In a comparative clinical trial, the efficacy of this compound in treating moderate to severe acne was found to be similar to that of isotretinoin, another retinoid. medicalnewstoday.com
A key factor in the development of acne vulgaris is the proliferation of Propionibacterium acnes (P. acnes), now formally known as Cutibacterium acnes. In vitro studies have demonstrated that this compound treatment effectively attenuates the proliferation of P. acnes. nih.govnih.gov This direct inhibitory effect on the growth of the acne-associated bacteria is a primary mechanism through which this compound helps to control the condition. papaa.org Research using human keratinocytes has confirmed this antiproliferative action against P. acnes. nih.govyoutube.com
Beyond its impact on bacterial proliferation, this compound significantly mitigates the inflammatory responses triggered by P. acnes. nih.govnih.gov The bacterium induces inflammation in the skin, a central aspect of acne pathology. This compound exerts an anti-inflammatory effect by inhibiting key signaling pathways. nih.gov Molecular studies have revealed that Toll-like receptor 2 (TLR2) is a likely target of this compound's therapeutic action. nih.gov It has been shown to inhibit the TLR2-mediated nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in the inflammatory cascade. nih.govnih.govnih.gov By deactivating these pathways, this compound reduces the production of pro-inflammatory cytokines, thereby ameliorating acne-induced inflammation. nih.govnih.gov
| Signaling Pathway | Key Molecular Targets | Effect of this compound | Reference |
|---|---|---|---|
| TLR2/NF-κB Pathway | TLR2, IκBα, NF-κB-p65 | Inhibition | nih.govnih.gov |
| MAPK Pathway | p38, JNK, ERK1/2 | Inhibition | nih.govnih.gov |
This compound, as a retinoic acid derivative, plays a significant role in managing disorders characterized by abnormal keratinization. nih.govpapaa.org In rat models of acne, treatment with this compound led to significant improvements in symptoms of epidermal thickening and keratin (B1170402) overproduction. nih.govnih.gov Transcriptome analysis of skin tissues from these models suggested that this compound has notable regulatory effects on cellular keratinization pathways. nih.gov
Further research has elucidated the molecular mechanisms behind this effect, identifying the S100A8 and S100A9 genes as being significantly downregulated following this compound treatment. nih.govnih.gov These proteins are involved in hyperkeratinization and inflammation. This compound inhibits the expression of S100A8 and S100A9, which in turn suppresses the downstream MAPK pathway, leading to an inhibition of keratinocyte proliferation and keratinization levels. nih.govnih.govhcplive.com
| Molecular Target | Effect of this compound | Downstream Pathway Affected | Reference |
|---|---|---|---|
| S100A8 | Downregulation of gene and protein expression | MAPK Pathway | nih.govnih.gov |
| S100A9 | Downregulation of gene and protein expression | MAPK Pathway | nih.govnih.gov |
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes. nih.gov Oral retinoids, the class of drugs to which this compound belongs, are an established treatment for severe psoriasis. papaa.orgaad.org Systemic retinoids like acitretin function by slowing the rapid growth of skin cells and reducing inflammation, including redness and swelling. aad.orgmedicalnewstoday.com These agents are known to be beneficial in skin diseases with disturbances of keratinization, such as psoriasis. nih.gov They can be particularly effective for pustular and erythrodermic psoriasis. nih.govaad.org
While this compound is a retinoic acid derivative, specific clinical trials evaluating its direct efficacy and mechanism of action in the treatment of psoriasis are not prominently available in existing research. However, based on its classification and its known functions—regulating epithelial cell differentiation and proliferation and exerting anti-inflammatory effects—it holds therapeutic potential for managing psoriasis, similar to other systemic retinoids. nih.govpapaa.org
A retrospective study investigated the efficacy of incorporating this compound into a treatment regimen for patients with refractory hyperkeratotic eczema (RHE), a condition that responds poorly to conventional therapies. nih.govfda.govnih.gov The study found that the addition of this compound, along with Calcipotriol and Betamethasone (B1666872) Dipropionate, to the mainstay treatment was effective for the long-term management of RHE. fda.govnih.gov
The results showed a significant difference in the time it took for keratinization to resolve between patients with moderate and severe RHE. fda.govnih.gov This suggests that this compound can be a valuable component in treating challenging hyperkeratotic skin conditions.
| Severity of RHE | Mean Period for Loss of Keratinization (Weeks) | Mean Total Treatment Duration (Weeks) | Reference |
|---|---|---|---|
| Moderate (n=49) | 3.9 ± 1.9 | 10.6 ± 4.3 | fda.govnih.gov |
| Severe (n=12) | 10.8 ± 1.0 | 20.3 ± 3.6 | fda.govnih.gov |
Treatment of Seborrheic Dermatitis
Seborrheic dermatitis is a chronic inflammatory skin condition characterized by scaling and erythematous patches in sebum-rich areas. While specific clinical trials detailing the efficacy of this compound for seborrheic dermatitis are not extensively covered in available English-language research, related compounds have shown promise. For instance, a study on topical nicotinamide, a form of vitamin B3, demonstrated its potential in treating seborrheic dermatitis. In this open randomized study, 48 patients with mild to moderate facial seborrheic dermatitis were treated with either a 4% nicotinamide cream or a placebo. The results showed a 75% reduction in the total severity score for the nicotinamide-treated group, compared to a 35% reduction in the placebo group, indicating a statistically significant improvement. nih.gov Given that this compound is a retinoid, a class of compounds known to regulate epithelial cell growth and differentiation, its therapeutic potential in seborrheic dermatitis warrants further investigation to establish its specific efficacy and safety profile.
Investigations in Facial Flat Wart
This compound has been clinically evaluated for the treatment of facial flat warts, which are caused by human papillomavirus (HPV) infection. A study was conducted to determine the clinical efficacy and safety of this compound capsules when used in combination with a high concentration of hydroxy acid. cabidigitallibrary.org
In this study, 80 patients were randomly assigned to one of two groups. The test group, consisting of 40 patients, received oral this compound capsules combined with a topical application of 70% hydroxy acid on the lesions. The control group of 40 patients was treated with oral this compound capsules alone. cabidigitallibrary.org
The results indicated a significant difference in recovery rates between the two groups. In the combination therapy group, 31 out of 40 patients were cured, resulting in a recovery rate of 77.50%. In contrast, the group receiving only this compound capsules had a recovery rate of 40.00%, with 16 out of 40 patients cured. This difference was found to be statistically significant (P<0.01). The study concluded that the combination of oral this compound capsules and high-concentration hydroxy acid is an effective treatment for facial flat warts. cabidigitallibrary.org
Clinical Trial of this compound for Facial Flat Warts
| Treatment Group | Number of Patients | Cured Cases | Recovery Rate (%) |
|---|---|---|---|
| This compound + Hydroxy Acid | 40 | 31 | 77.50 |
| This compound Only | 40 | 16 | 40.00 |
Oncological Research and Chemoprevention
As a derivative of Vitamin A, this compound belongs to the retinoid class of compounds. Retinoids are known to play a crucial role in regulating cell proliferation, differentiation, and apoptosis, which has led to extensive research into their potential for cancer prevention and treatment.
Research in Gastric Carcinoma
There is no specific research available on this compound in gastric carcinoma. However, the role of general vitamin intake, particularly vitamin A, in relation to gastric cancer risk has been a subject of study. A meta-analysis of 47 studies covering over 1.2 million subjects explored the association between vitamin intake and gastric cancer. The analysis found that a higher intake of vitamins was associated with a reduced risk of gastric cancer. nih.govnih.gov Specifically, a dose-response analysis indicated that an increased intake of vitamin A was associated with a significant reduction in gastric cancer risk. nih.gov These studies suggest a potential protective role for vitamin A and other vitamins against the development of gastric cancer.
Leukemia and Hematological Malignancies
Specific research on this compound for leukemia and hematological malignancies is not detailed in the provided search results. However, the parent compound, Vitamin A, and its derivatives have a well-established role in this area. A combination of arsenic and vitamin A has been used successfully in the long-term treatment of patients with acute promyelocytic leukemia, a cancer of the blood and bone marrow. biospace.com Furthermore, natural and synthetic retinoids have been shown to inhibit the growth and development of various tumor types, including leukemia cell lines. nih.gov
Analytical Methodologies for Viaminate Quantification and Characterization
Chromatographic Techniques for Viaminate (B1233425) Detection
Chromatographic separation is a cornerstone of this compound analysis, enabling its isolation from complex biological samples prior to detection. While various chromatographic methods exist, the focus for this compound has been predominantly on liquid chromatography coupled with mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Applications
While High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of many pharmaceutical compounds, specific applications and detailed methodologies for the standalone detection of this compound using HPLC with conventional detectors (e.g., UV-Vis) are not extensively detailed in the currently available scientific literature. Analysis of retinoids, the class of compounds to which this compound belongs, often employs reversed-phase HPLC, but specific validated methods dedicated solely to this compound have not been prominently reported.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as the definitive method for the sensitive and selective quantification of this compound in biological samples. This technique offers high specificity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection, thereby minimizing interference from the sample matrix.
Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS/MS for the analysis of a wide range of compounds. However, specific validated methods employing ESI for the quantification of this compound have not been detailed in the available research. The selection of an ionization source is highly dependent on the physicochemical properties of the analyte, and for this compound, Atmospheric Pressure Chemical Ionization has been the reported method of choice.
Atmospheric Pressure Chemical Ionization (APCI) has been successfully employed for the quantification of this compound in plasma and tissue samples. nih.gov A validated LC-APCI-MS/MS method has been established for pharmacokinetic studies. nih.gov This approach involves the use of a C8 column for chromatographic separation with an isocratic mobile phase consisting of methanol, water, and formic acid. nih.gov The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov For the quantification of this compound in plasma, testosterone propionate has been utilized as an internal standard. nih.gov The total analysis time for this method is reported to be 12 minutes. nih.gov
Method Validation Parameters in Bioanalytical Assays
The validation of bioanalytical methods is crucial to ensure the reliability and accuracy of the obtained data. Key parameters are assessed to demonstrate that the method is suitable for its intended purpose.
Linearity and Limit of Quantitation
For the LC-APCI-MS/MS method developed for this compound quantification in human plasma, the assay has been demonstrated to be linear over a specific concentration range. nih.gov The lower limit of quantitation (LLOQ) is a critical parameter that defines the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
A study on the pharmacokinetics of oral this compound established a linear range from 0.10 to 200.0 ng/mL. nih.gov The lower limit of quantitation (LLOQ) was determined to be 0.10 ng/mL. nih.gov In a separate study focusing on tissue distribution in rats, the linear ranges and LLOQs varied depending on the tissue type, demonstrating the method's adaptability to different biological matrices. nih.gov
Below are interactive tables summarizing the linearity and limit of quantitation for this compound in different biological samples as reported in the literature.
| Parameter | Value | Unit |
|---|---|---|
| Linearity Range | 0.10 - 200.0 | ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.10 | ng/mL |
| Tissue | Linearity Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|
| Lung | 0.02 - 20 | 0.02 |
| Kidney | 0.02 - 10 | 0.02 |
| Spleen | 0.02 - 10 | 0.02 |
| Muscle | 0.02 - 10 | 0.02 |
| Brain | 0.02 - 10 | 0.02 |
| Fat | 0.02 - 10 | 0.02 |
| Eye | 0.02 - 10 | 0.02 |
| Heart | 0.02 - 10 | 0.02 |
| Testicle | 0.05 - 10 | 0.05 |
| Liver | 0.4 - 100 | 0.4 |
| Skin | 0.4 - 100 | 0.4 |
| Intestine | 0.4 - 100 | 0.4 |
| Stomach | 1.0 - 200 | 1.0 |
Accuracy and Precision Assessments
The validation of an analytical method for this compound quantification hinges on establishing its accuracy and precision. Accuracy demonstrates the closeness of test results to the true value, while precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
A study on the pharmacokinetics of oral this compound established a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its determination in plasma. The validation of this method demonstrated a high degree of accuracy, with values ranging from 93.08% to 106.0%.
Precision is typically assessed at two levels: intra-assay (repeatability) and inter-assay (intermediate precision). For this compound, the precision of the LC-MS/MS method was evaluated using three quality control (QC) standards at concentrations of 1.0, 10.0, and 100.0 ng/mL. The intra-assay and inter-assay coefficients of variation (CV%) were found to be less than or equal to 7.7%, indicating excellent precision of the method across the tested concentration range.
Table 1: Accuracy and Precision of this compound Quantification in Plasma
Parameter Concentration Level (ng/mL) Specification / Result Accuracy Low, Medium, High QC 93.08% - 106.0% Precision (%CV) Low QC (1.0 ng/mL) ≤ 7.7% Medium QC (10.0 ng/mL) ≤ 7.7% High QC (100.0 ng/mL) ≤ 7.7%
Recovery and Stability Studies
Recovery studies are essential to determine the extraction efficiency of an analytical method, ensuring that the analyte is effectively recovered from the sample matrix. For this compound, the mean absolute recovery from plasma samples was determined to be in the range of 88.02% to 104.0%. This demonstrates the effectiveness of the sample preparation and extraction procedures.
Stability studies are conducted to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature and light. These studies are critical for establishing storage conditions and shelf-life. Stability assessments for this compound in biological matrices have shown that the compound is stable in plasma at room temperature for at least 24 hours. For longer-term storage, this compound was found to be stable for 35 days at -20°C, even after undergoing five freeze-thaw cycles.
Table 2: Stability of this compound in Plasma
Condition Duration Result Room Temperature 24 hours Stable -20°C (including 5 freeze-thaw cycles) 35 days Stable
Impurity Profiling and Quality Control
Impurity profiling, the identification, and quantification of impurities in a drug substance and product, is a critical aspect of pharmaceutical quality control. It ensures the safety and efficacy of the final product. Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the active pharmaceutical ingredient (API), or interaction with excipients.
For this compound, which is synthesized from Tretinoin (all-trans-Retinoic acid) and Ethyl p-aminobenzoate, quality control measures would focus on controlling potential impurities arising from these starting materials and the manufacturing process. Process-related impurities could include unreacted starting materials or by-products formed during the amidation reaction.
Degradation studies, also known as forced degradation or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies expose the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. The degradation products identified help in developing stability-indicating analytical methods capable of separating the impurities from the intact drug. While specific degradation products for this compound are not detailed in the provided references, a comprehensive quality control strategy would involve such studies to establish its degradation pathways.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors are powerful tools for separating and identifying potential impurities. The quality control of this compound would involve validated analytical methods to ensure that any impurities are maintained below the qualification and identification thresholds set by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Structure Activity Relationship Sar Studies of Viaminate
Elucidation of Structural Determinants for Biological Activity
Elucidating the structural determinants for Viaminate's biological activity involves identifying the key parts of the molecule that interact with biological targets and elicit a response drugdesign.org. This compound (B1233425) is an amide compound formed from Tretinoin (all-trans retinoic acid) and Ethyl p-aminobenzoate, featuring a polyene chain, a cyclohexene (B86901) ring, and an amide linkage connected to an ethyl benzoate (B1203000) group medchemexpress.cnmedchemexpress.com. The retinoid structure, derived from vitamin A, is known to interact with nuclear receptors, suggesting that this core structure is vital for this compound's activity caymanchem.comnews-medical.netamegroups.org.
Identification of Active Pharmacophores within the this compound Structure
Identifying the active pharmacophores within this compound involves pinpointing the specific arrangement of functional groups and their spatial relationships that are essential for binding to a biological target and triggering a therapeutic effect youtube.com. While specific detailed pharmacophore models for this compound were not extensively detailed in the search results, the retinoid moiety is a known pharmacophore for retinoid receptors news-medical.net. The amide and ester linkages, as well as the terminal aromatic ring with the ethyl ester, represent modifications to the basic retinoic acid structure. These modifications likely influence this compound's binding affinity, selectivity, and metabolic stability compared to its precursor, Tretinoin medchemexpress.cnmedchemexpress.com. Research on retinoids generally highlights the importance of the conjugated system, the carboxylic acid (or its derivative), and the cyclic end group for activity caymanchem.comnews-medical.net.
Correlation between Chemical Modifications and Therapeutic Efficacy
Studies correlating chemical modifications of this compound and its analogues with therapeutic efficacy aim to understand how altering specific parts of the molecule impacts its biological effects youtube.comgoogle.com. This compound itself is a modification of Tretinoin, where the carboxylic acid group is converted to an amide linked to ethyl p-aminobenzoate medchemexpress.cnmedchemexpress.com. This structural change has been associated with therapeutic effects in conditions like acne, potentially by influencing pathways involved in keratinization and inflammation caymanchem.compsu.eduresearchgate.net. For instance, this compound has been shown to regulate cellular keratinization and downregulate genes like S100A8 and S100A9, which are implicated in inflammatory responses in acne models researchgate.netscispace.comresearchgate.net. The specific impact of the ethyl benzoate amide portion on these activities, compared to Tretinoin, would be a key area of investigation in SAR studies.
Quantitative Structure-Activity Relationships (QSAR) for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that relate a compound's physicochemical properties or structural descriptors to its biological activity wikipedia.orgnih.govyoutube.com. These models can be used to predict the activity of new, untested compounds and guide the design of analogues with improved properties collaborativedrug.comyoutube.com. While the search results mention QSAR in the context of identifying potential compounds for other conditions or generally in drug design, specific detailed QSAR studies focused solely on this compound analogues were not prominently featured scispace.comnih.govyoutube.complos.orgnih.gov. A comprehensive QSAR analysis of this compound analogues would involve calculating various molecular descriptors (e.g., electronic, steric, lipophilic) for a series of structurally related compounds and correlating these descriptors with their measured biological activities (e.g., efficacy in reducing keratinization, modulating inflammatory markers) nih.govyoutube.com. Such studies could provide valuable insights into the quantitative impact of specific structural features on this compound's potency and efficacy.
SAR in the Context of Retinoid Receptor Interactions
The SAR of this compound is intimately linked to its interactions with retinoid receptors, given its structural relationship to vitamin A and retinoic acid caymanchem.comnews-medical.netamegroups.org. Retinoid receptors are nuclear receptors that regulate gene expression upon binding to retinoids news-medical.netmedchemexpress.com.
This compound as a Retinoic Acid Receptor (RAR)/Retinoid X Receptor (RXR) Activator
This compound has been identified as a RAR/RXR activator medchemexpress.cnmedchemexpress.comnih.gov. Retinoid receptors consist of two main families: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), each with several subtypes (α, β, γ) news-medical.netmedchemexpress.com. These receptors often form heterodimers, particularly RAR/RXR heterodimers, which bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) to modulate gene transcription news-medical.netdiva-portal.org. Tretinoin (all-trans retinoic acid) is a well-known activator of RARs, while 9-cis retinoic acid activates both RARs and RXRs news-medical.netdiva-portal.orgembopress.org. As a derivative of Tretinoin, this compound's ability to activate RAR/RXR suggests that its structure retains the necessary features for binding to the ligand-binding domains of these receptors medchemexpress.cnmedchemexpress.comnews-medical.net. The specific binding affinity and activation profile of this compound for different RAR and RXR subtypes would be critical aspects of SAR studies in this context.
Implications of SAR for Rational Drug Design and Development
Understanding the SAR of this compound has significant implications for rational drug design and development parssilico.comyoutube.comgoogle.comnih.gov. Rational drug design is an approach where the design of new drug molecules is based on the knowledge of a biological target and how molecules interact with it parssilico.comnih.govwikipedia.orgbbau.ac.in. By understanding which structural elements of this compound are crucial for its activity and how modifications affect its interaction with retinoid receptors and other potential targets (like TLR2 and MAPK pathways, as suggested by some studies), researchers can design novel analogues with improved therapeutic profiles researchgate.netscispace.complos.org. This could involve designing compounds with enhanced potency, better selectivity for specific receptor subtypes, improved pharmacokinetic properties (e.g., absorption, metabolism, distribution), or reduced potential for adverse effects parssilico.comresearchgate.netcollaborativedrug.com. SAR studies provide a roadmap for structural modifications, allowing for the systematic optimization of lead compounds gardp.orgcollaborativedrug.comdrugdesign.org.
Future Directions in Viaminate Research
Elucidation of Unexplored Molecular Mechanisms
Despite its clinical use, the precise molecular mechanisms underlying Viaminate's therapeutic effects have been an area of ongoing investigation. Recent research has significantly advanced the understanding of how This compound (B1233425) exerts its effects, particularly in the context of acne. Studies have indicated that this compound ameliorates Propionibacterium acnes-induced acne by inhibiting keratinocyte proliferation and inflammatory responses gavinpublishers.comgavinpublishers.com.
Key findings highlight the involvement of specific signaling pathways. This compound has been shown to inhibit the Toll-like receptor 2 (TLR2)/NF-κB and MAPK pathways in rat models of acne patsnap.comresearchgate.netresearchgate.netresearchgate.netnih.gov. Molecular target prediction studies have suggested TLR2 as a potential key target for this compound's therapeutic action patsnap.comresearchgate.netnih.gov. Further research indicates that this compound modulates the expression of S100A8 and S100A9 proteins, which in turn inhibits MAPK pathway activation and reduces keratinocyte proliferation and keratinization levels patsnap.comresearchgate.netscispace.com.
Transcriptome analysis of rat skin tissues treated with this compound has revealed significant regulatory effects on pathways related to fatty acid metabolism and cellular keratinization patsnap.comresearchgate.netresearchgate.netnih.gov. In vitro studies using human keratinocytes have corroborated these findings, demonstrating that this compound treatment attenuates P. acnes proliferation and the associated inflammatory response by inhibiting the activation of NF-κB and MAPKs patsnap.comresearchgate.netresearchgate.net. Overexpression of TLR2 was shown to attenuate these inhibitory effects, further supporting the role of the TLR2-mediated pathway patsnap.comresearchgate.netresearchgate.net.
Future research in this area is crucial for fully elucidating the complex molecular network influenced by this compound. This includes identifying other potential direct or indirect targets, understanding the downstream effects of modulating pathways like TLR2/NF-κB and MAPK, and investigating how this compound interacts with cellular processes beyond keratinocyte regulation and inflammation. Such detailed mechanistic insights can pave the way for optimizing this compound's use and developing more targeted therapies.
Table 1: Key Molecular Pathways and Proteins Modulated by this compound in Acne Models
| Pathway/Protein | Observed Effect in Acne Models | Research Method | Source |
| TLR2 | Inhibition | Western blotting, Molecular target prediction | patsnap.comresearchgate.netnih.gov |
| NF-κB | Inhibition (downstream of TLR2) | Western blotting, In vitro studies | patsnap.comresearchgate.netresearchgate.netnih.govresearchgate.net |
| MAPK (p38, JNK, ERK1/2) | Inhibition (downstream of TLR2 and S100A8/S100A9) | Western blotting, In vitro studies | patsnap.comresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net |
| S100A8 | Downregulation of gene and protein expression | Gene differential analysis, qPCR, Western blotting | patsnap.comresearchgate.netscispace.com |
| S100A9 | Downregulation of gene and protein expression | Gene differential analysis, qPCR, Western blotting | patsnap.comresearchgate.netscispace.com |
| Cellular Keratinization | Significant regulatory effects, Inhibition of hyperkeratinization | Transcriptome analysis, Histopathological analysis | patsnap.comresearchgate.netresearchgate.netnih.gov |
| Fatty Acid Metabolism | Significant regulatory effects | Transcriptome analysis | patsnap.comresearchgate.netnih.gov |
Combination Therapies and Synergistic Effects
The use of combination therapies is a well-established strategy to enhance therapeutic outcomes, address multiple aspects of a disease, and potentially reduce the doses of individual agents, thereby minimizing side effects jheor.orgnih.gov. This compound has been explored in combination with other treatments for certain conditions.
For acne vulgaris, this compound cream has been used in combination with complementary therapies such as herbal medicine, acupuncture, and wet-cupping nih.gov. In the treatment of occupational melanosis, this compound capsules have been combined with topical hydrocortisone (B1673445) butyrate (B1204436) cream, showing good effects scispace.comnih.gov. A study on refractory hyperkeratotic eczema investigated the combination of this compound capsules with Daivobet (calcipotriol and betamethasone (B1666872) dipropionate), observing an optimal loss of keratinization and a shorter treatment period compared to historical controls potentially treated with Daivobet monotherapy dovepress.com.
Future research could systematically investigate the synergistic potential of this compound with other therapeutic agents relevant to its indications. For acne, combinations with antibiotics, anti-inflammatory agents, or other retinoids could be explored to determine if synergistic effects on bacterial inhibition, inflammation reduction, or keratinization control can be achieved. For other potential or existing applications, combining this compound with agents targeting complementary pathways could offer enhanced efficacy. Quantitative methods for assessing drug synergism, such as isobolographic analysis, could be employed to rigorously evaluate combination effects nih.gov. Identifying synergistic combinations could lead to more effective treatment regimens and potentially allow for lower doses of each component, which might improve tolerability.
Advanced Delivery Systems for Targeted Research Applications
Advanced drug delivery systems (DDS) offer significant advantages over conventional formulations, including improved drug solubility, stability, controlled release, reduced toxicity, and targeted delivery to specific tissues or cells mdpi.comresearchgate.netpreprints.orgnih.gov. While the provided information does not detail this compound-specific advanced delivery systems, the application of these technologies represents a key future direction for optimizing this compound research and potential therapeutic use.
Given that this compound is often used topically for skin conditions, developing advanced DDS could enhance its penetration into the skin layers, improve its retention at the target site, and minimize systemic absorption. Nanotechnology-based carriers such as nanoparticles, liposomes, or solid lipid nanoparticles could be explored for encapsulating this compound researchgate.netpreprints.org. These systems can protect the compound from degradation, enhance its solubility, and facilitate targeted delivery to specific cells within the skin, such as keratinocytes or sebaceous glands.
Furthermore, advanced systems like bioresponsive polymers or hydrogels could be designed to control the release rate of this compound in response to specific physiological cues present in diseased tissue mdpi.com. This could help maintain therapeutic concentrations for longer periods and reduce the frequency of application. The development of targeted delivery strategies could also minimize exposure to healthy tissues, potentially reducing localized side effects. Research into advanced delivery systems for this compound would involve formulation studies, characterization of the delivery systems, and evaluation of their efficacy and safety in relevant in vitro and in vivo models.
Expanding Therapeutic Applications beyond Current Indications
This compound is currently used for conditions like acne vulgaris, psoriasis, seborrheic dermatitis, and occupational melanosis e-century.usscispace.comnih.govdovepress.com. Its reported mechanisms of action, including regulating keratinocyte differentiation and proliferation, inhibiting keratinization, reducing sebum secretion, and modulating immune and anti-inflammatory functions, suggest potential applicability in other conditions characterized by similar pathophysiological processes patsnap.comresearchgate.netresearchgate.netnih.gove-century.us.
Future research could explore the efficacy of this compound in other hyperkeratotic disorders, inflammatory skin conditions, or disorders involving abnormal epithelial cell growth. Given its classification as a retinoid derivative, investigating its potential in certain precancerous skin lesions or other forms of neoplastic disease, building on earlier suggestions e-century.us, could also be a direction.
Expanding therapeutic applications would require rigorous preclinical studies to evaluate this compound's effects in relevant disease models and clinical trials to assess its safety and efficacy in new patient populations. Understanding the specific molecular mechanisms in current indications provides a rational basis for exploring these expanded applications, focusing on conditions where modulation of keratinization, inflammation, or immune responses is therapeutically relevant.
Table 2: Current and Potential Future Therapeutic Applications of this compound
| Current Indications | Potential Future Research Areas | Rationale based on Mechanisms |
| Acne Vulgaris [6, 9, 11, 13-17, 20, 22-25, 34, 35, 39] | Other Hyperkeratotic Disorders | Regulation of keratinocyte differentiation and inhibition of keratinization patsnap.comresearchgate.netresearchgate.netnih.gove-century.us. |
| Psoriasis researchgate.nete-century.usdovepress.comdntb.gov.ua | Other Inflammatory Skin Conditions | Anti-inflammatory and immune-modulatory effects patsnap.comresearchgate.netnih.gove-century.us. |
| Seborrheic Dermatitis e-century.us | Disorders involving abnormal epithelial cell growth | Regulation of epithelial cell differentiation and proliferation patsnap.comresearchgate.netresearchgate.netnih.gove-century.us. |
| Occupational Melanosis scispace.comnih.gov | Certain Precancerous Skin Lesions or Forms of Neoplastic Disease | Suggested potential in some forms of neoplastic disease e-century.us; retinoid class often has effects on cell growth/differentiation. |
Q & A
Basic Research Questions
Q. What methodologies are commonly used to assess Viaminate’s efficacy in preclinical models of hyperkeratotic eczema?
- Answer: Studies typically employ stratified patient cohorts (moderate vs. severe disease) and endpoints like the Investigator Global Assessment (IGA) score and Patient-Oriented Eczema Measure (POEM-90). For example, IGA reductions >2 and POEM-90 improvements >85% were used to quantify efficacy in retrospective clinical studies . Preclinical models often measure keratinization loss, ear thickness, and inflammatory cytokines (IL-6, TNF-α) in Propionibacterium acnes-induced acne rats .
Q. How is this compound’s anti-inflammatory mechanism validated in vitro?
- Answer: In vitro validation includes Northern/Western blotting to quantify androgen receptor (AR) mRNA and protein downregulation in COLO-16 keratinocytes. Dose-dependent AR suppression (e.g., at 10 nM) confirms its role in acne pathogenesis . Additional assays include TLR2/NF-κB pathway inhibition in human keratinocytes, measured via phosphorylation levels of IκBα, ERK1/2, and JNK .
Q. What quality control methods ensure this compound’s purity in pharmaceutical research?
- Answer: LC-MS coupled with ADMET Predictor software identifies impurities (e.g., isomers) and predicts hepatotoxicity. A validated HPLC method using Symmetry C18 columns and methanol mobile phases achieves >99.8% accuracy for raw material analysis .
Advanced Research Questions
Q. How can conflicting clinical outcomes of this compound in hyperkeratotic eczema be resolved?
- Answer: Retrospective studies report 77.6% IGA reduction in moderate vs. 66.7% in severe cases , while earlier monotherapy trials showed variable efficacy (80–90% improvement) . To reconcile discrepancies, researchers should standardize severity stratification, incorporate biomarkers (e.g., IL-1β levels), and conduct randomized controlled trials (RCTs) with larger cohorts .
Q. What experimental designs address this compound’s dual role in keratinocyte differentiation and immune modulation?
- Answer: Co-culture systems of keratinocytes and immune cells (e.g., THP-1 macrophages) can model cross-talk. Transcriptomic profiling (RNA-seq) of rat acne models reveals this compound’s regulation of fatty acid metabolism and keratinization pathways. Validated via TLR2 knockdown assays to isolate NF-κB/MAPK effects .
Q. How does this compound’s pharmacokinetic profile influence dosing in long-term therapy?
- Answer: Oral dosing in rats (1.7–15 mg/kg) shows linear correlation with reduced epidermal thickness and IL-6 levels, but human equivalency requires adjusting for hepatic metabolism. Retrospective data suggest 10.6 weeks for moderate vs. 20.3 weeks for severe RHE, with monitoring for transient hepatotoxicity via ALT/AST levels .
Q. What strategies mitigate bias in retrospective studies of this compound-Daivobet® combination therapy?
- Answer: Propensity score matching adjusts for confounding variables (e.g., prior steroid use). Sensitivity analyses exclude non-adherent patients. Post hoc subgroup analyses by disease severity (moderate IGA 3 vs. severe IGA 4) improve validity .
Methodological Considerations
- Data Contradiction Analysis : Use meta-regression to assess heterogeneity across studies (e.g., differences in Daivobet® application frequency or this compound dosing) .
- Toxicity Screening : Prioritize LC-MS for impurity identification and ADMET software for hepatotoxicity prediction .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) with pathway-specific inhibitors (e.g., TLR2 antagonists) to dissect molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
